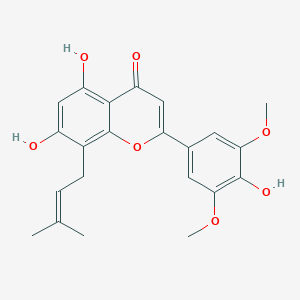
(r)-Oxybutynin
概要
説明
Synthesis Analysis
The synthesis of (R)-Oxybutynin involves complex chemical processes, including catalytic enantioselective cyanosilylation as a pivotal step. A study by Masumoto et al. (2002) highlighted a practical approach to synthesizing (S)-Oxybutynin, which can be adapted for this compound, showcasing the intricate steps necessary to achieve high enantioselectivity and yield in the production of this compound (Masumoto, Suzuki, Kanai, & Shibasaki, 2002).
Molecular Structure Analysis
The molecular structure of this compound is critical to its pharmacological activity, with stereoselectivity playing a significant role in its interaction with muscarinic receptors. Enantiomers of oxybutynin show different affinities for muscarinic receptor subtypes, which is crucial for understanding its mechanism of action and the stereochemical aspects that influence its pharmacological profile.
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including ester hydrolysis and oxidation, which can affect its stability and efficacy. Canavesi et al. (2016) discovered a new impurity in oxybutynin patches, indicating the complexity of its chemical stability and the reactions it may undergo during formulation and storage (Canavesi, Aprile, Giovenzana, Di Sotto, Di Giacomo, Del Grosso, & Grosa, 2016).
Physical Properties Analysis
The physical properties of this compound, including solubility, melting point, and adsorption characteristics, are essential for formulation development. Studies on its enantiomers have provided insights into these properties, guiding the optimization of delivery systems for improved therapeutic outcomes.
Chemical Properties Analysis
The chemical properties of this compound, such as its pKa, logP, and interaction with plasma proteins, are pivotal in determining its pharmacokinetics and dynamics. Shibukawa et al. (2002) investigated the plasma protein binding of oxybutynin enantiomers, revealing enantioselective binding that influences its distribution and elimination (Shibukawa, Ishizawa, Kimura, Sakamoto, Ogita, Matsuo, Kuroda, Matayatsu, Nakagawa, & Wainer, 2002).
科学的研究の応用
Aroxybutynin has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving antimuscarinic agents and their interactions with muscarinic receptors.
Medicine: Aroxybutynin is primarily used to treat overactive bladder and urinary incontinence.
Industry: The compound’s antimuscarinic properties make it valuable in the development of new pharmaceuticals targeting similar pathways.
準備方法
The synthesis of aroxybutynin involves several key reactions. One common method includes the preparation of butynyl alcohol through a Mannich reaction involving 2-propyn-1-ol, formaldehyde, and diethylamine . This is followed by a Grignard reaction and an esterification or transesterification to bind an acidic segment containing the chiral center and the chain containing the triple bond . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
化学反応の分析
Aroxybutynin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in aroxybutynin, potentially altering its pharmacological properties.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace specific functional groups in the molecule.
Esterification: This reaction is crucial in the synthesis of aroxybutynin, where an ester bond is formed between the butynyl alcohol and the acidic segment.
作用機序
Aroxybutynin acts by inhibiting the muscarinic action of acetylcholine on smooth muscle, specifically targeting the detrusor muscle in the bladder . This inhibition prevents acetylcholine from binding to muscarinic receptors, thereby reducing muscle contractions and preventing the urge to void. The active metabolite of aroxybutynin, N-desethyloxybutynin, also contributes to its therapeutic effects by competitively inhibiting postganglionic type 1, 2, and 3 muscarinic receptors .
類似化合物との比較
Aroxybutynin is often compared with other antimuscarinic agents such as:
Tolterodine: Similar in function but may have different side effect profiles and efficacy in certain patients.
Solifenacin: Another antimuscarinic agent used for overactive bladder, with a longer half-life compared to aroxybutynin.
Darifenacin: Known for its high selectivity for muscarinic receptors in the bladder, potentially reducing side effects.
Mirabegron: A beta-3 adrenergic agonist that works differently by relaxing the bladder muscle through a different pathway.
Aroxybutynin’s uniqueness lies in its well-studied side effect profile, broad applicability, and continued efficacy over long periods .
特性
IUPAC Name |
4-(diethylamino)but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO3/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQVNETUBQGFHX-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC#CCOC(=O)[C@@](C1CCCCC1)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119618-21-2 | |
| Record name | Oxybutynin, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119618212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aroxybutynin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BRQ29UUB7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


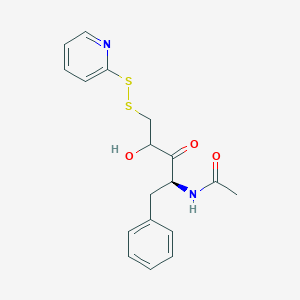
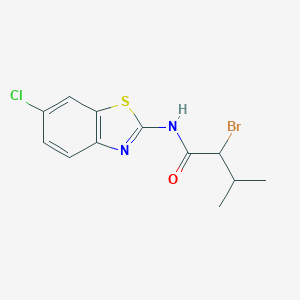


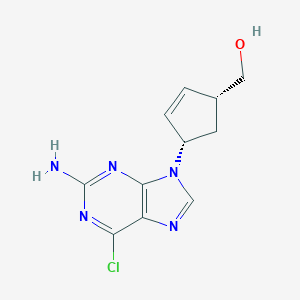
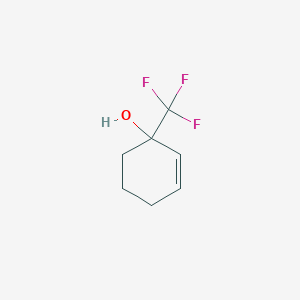
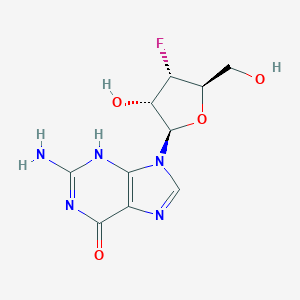
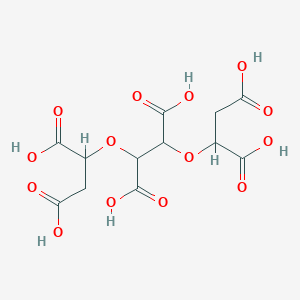


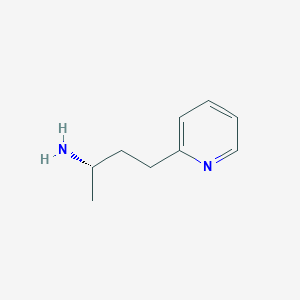
![7,7-Difluoro-1-methylbicyclo[4.1.0]heptane](/img/structure/B39926.png)
